4-bromo-N'-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
4-bromo-N’-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide is a hydrazone derivative characterized by the presence of a bromine atom, a nitrophenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 3-hydroxy-4-nitrobenzaldehyde. The reaction is carried out in a methanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions
Major Products
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazones
Scientific Research Applications
4-bromo-N’-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or exert anticancer effects by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide
Uniqueness
4-bromo-N’-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both a nitro group and a hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H10BrN3O4 |
---|---|
Molecular Weight |
364.15 g/mol |
IUPAC Name |
4-bromo-N-[(Z)-(3-hydroxy-4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10BrN3O4/c15-11-4-2-10(3-5-11)14(20)17-16-8-9-1-6-12(18(21)22)13(19)7-9/h1-8,19H,(H,17,20)/b16-8- |
InChI Key |
JKRXPLYHGHRQFU-PXNMLYILSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C\C2=CC(=C(C=C2)[N+](=O)[O-])O)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
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